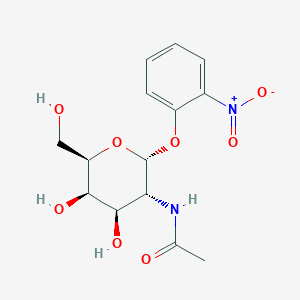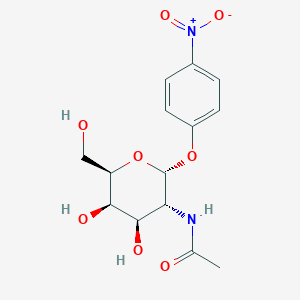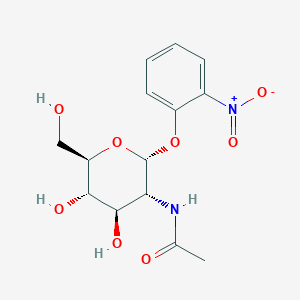
methyl (Z)-(113C)octadec-9-enoate
Overview
Description
Oleic Acid-13C Methyl Ester is a methyl ester derivative of oleic acid, where the carbon-13 isotope is incorporated into the molecule. Oleic acid is a monounsaturated fatty acid commonly found in various dietary fats and oils. The methyl ester form is often used in analytical chemistry and research due to its stability and ease of handling .
Mechanism of Action
- Mitochondrial dysfunction is associated with incomplete fatty acid oxidation (FAO). Oleic acid upregulates gene expression related to FAO by deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex .
- Additionally, oleic acid regulates endothelial function by influencing the expression of inflammatory mediators such as E-selectin and sICAM .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Oleic Acid-13C Methyl Ester plays a role in various biochemical reactions. It interacts with enzymes such as stearoyl-CoA desaturase , which is involved in the metabolism of fatty acids. The interaction between Oleic Acid-13C Methyl Ester and these enzymes can influence the balance of saturated and unsaturated fatty acids in the body .
Cellular Effects
Oleic Acid-13C Methyl Ester has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to promote cancer cell stemness in lung adenocarcinoma cells under glucose-deficient conditions .
Molecular Mechanism
The molecular mechanism of action of Oleic Acid-13C Methyl Ester involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to upregulate the expression of genes causing fatty acid oxidation by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oleic Acid-13C Methyl Ester change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, it has been observed that the methyl oleate monolayers at the air-water interface undergo ozonolysis, resulting in rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products .
Metabolic Pathways
Oleic Acid-13C Methyl Ester is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it has been found to upregulate the expression of genes causing fatty acid oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleic Acid-13C Methyl Ester typically involves the esterification of oleic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 60°C for 2 hours with a methanol to oleic acid molar ratio of 8:1 .
Industrial Production Methods
In industrial settings, the production of Oleic Acid-13C Methyl Ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate .
Chemical Reactions Analysis
Types of Reactions
Oleic Acid-13C Methyl Ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like ozone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amides, ethers, and other substituted esters.
Scientific Research Applications
Oleic Acid-13C Methyl Ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl Oleate: A non-isotopically labeled version of Oleic Acid Methyl Ester.
Ethyl Oleate: An ethyl ester derivative of oleic acid.
Methyl Linoleate: A methyl ester of linoleic acid, another common fatty acid.
Uniqueness
Oleic Acid-13C Methyl Ester is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in tracer studies and metabolic research. This isotopic labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
methyl (Z)-(113C)octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-CNJRKRGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC[13C](=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494327 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70491-68-8 | |
| Record name | Methyl (9Z)-(1-~13~C)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


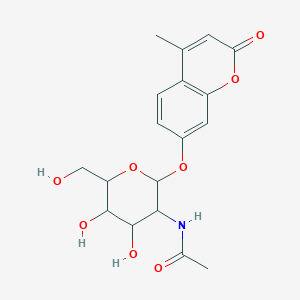
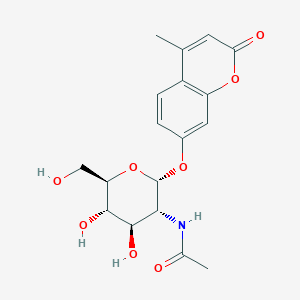
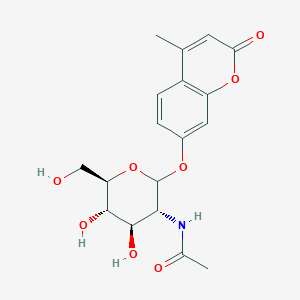
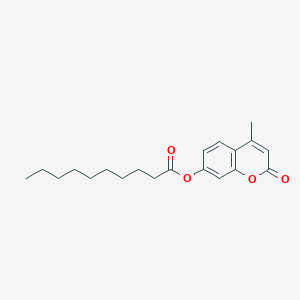
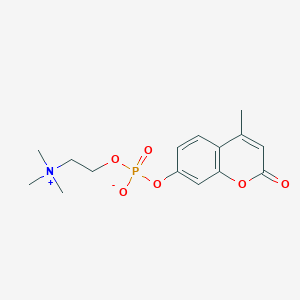




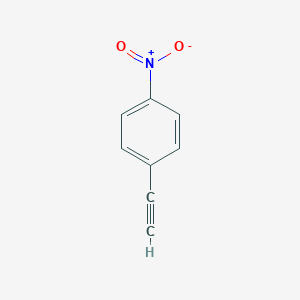
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)
